molecular formula C16H18O5 B6319103 Vanillin dimethacrylate CAS No. 36195-35-4

Vanillin dimethacrylate

Cat. No. B6319103
CAS RN: 36195-35-4
M. Wt: 290.31 g/mol
InChI Key: DIEOIBJEDHSOJG-UHFFFAOYSA-N
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Description

Vanillin dimethacrylate (VDM) is a type of monomer used in the synthesis of polymers. It is a derivative of vanillin, a natural aromatic compound found in the vanilla bean. VDM has been used in a variety of applications, from dental materials to cosmetics, due to its unique properties. It is a highly efficient cross-linker and can form strong polymers with a wide range of monomers. In addition, VDM is biocompatible and has low toxicity, making it an attractive choice for biomedical applications.

Scientific Research Applications

1. Biotechnological Applications

Vanillin, a precursor to vanillin dimethacrylate, plays a crucial role in biotechnological applications, especially in the production of fragrances. It's used extensively in food, beverages, cosmetics, and pharmaceuticals. Its biotechnological production involves bioconversion of lignin, phenolic stilbenes, and other compounds, employing various microorganisms (Banerjee & Chattopadhyay, 2018). Additionally, novel pathways for efficient vanillin synthesis from plant-derived ferulic acid have been developed, which could be applicable in producing other valuable chemicals (Furuya, Miura, & Kino, 2014).

2. Polymer Science

This compound’s utility extends to polymer science. It's a key intermediate in the synthesis of biobased polymers, including phenolic, epoxy, and benzoxazine resins, polyesters, acrylate, and methacrylate polymers. The use of vanillin in renewable polymer synthesis is a burgeoning area of research due to its availability as a biobased aromatic compound (Fache, Boutevin, & Caillol, 2015).

3. Molecular Imprinting

The development of molecularly imprinted polymers (MIPs) for vanillin is another significant area of research. MIPs synthesized using vanillin as a template molecule have shown high specificity for recognizing vanillin and its isomers. This finds applications in analytical chemistry for the separation and detection of vanillin and related compounds (Lun, Deng, Yan, & Gao, 2006).

4. Antioxidant and Therapeutic Properties

Research also indicates vanillin's potent antioxidant properties. It has shown stronger antioxidant activity than ascorbic acid and Trolox in certain assays, suggesting its potential benefits in health care (Tai, Sawano, Yazama, & Ito, 2011). Additionally, vanillin has been explored for its therapeutic effects, including anti-inflammatory and antimutagenic properties (Abo-Youssef, 2016).

properties

IUPAC Name

[3-methoxy-4-(2-methylprop-2-enoyloxy)phenyl]methyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-10(2)15(17)20-9-12-6-7-13(14(8-12)19-5)21-16(18)11(3)4/h6-8H,1,3,9H2,2,4-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEOIBJEDHSOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(=C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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